4,4,4-Trifluoro-3-oxobutanoic acid
Overview
Description
4,4,4-Trifluoro-3-oxobutanoic acid is a chemical compound with the molecular formula C4H3F3O3 . It is also known by other names such as trifluoroacetoacetic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 3 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C4H3F3O3/c1-2-8-3(9)4(5,6)7 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 156.06 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 189.6±40.0 °C at 760 mmHg . The compound has a flash point of 68.5±27.3 °C .Scientific Research Applications
Synthesis of Trifluoromethyl-Containing Compounds 4,4,4-Trifluoro-3-oxobutanoic acid plays a significant role in the synthesis of various trifluoromethyl-containing compounds. This includes the creation of fused pyridines, diverse trifluoromethyl heterocycles, quinoline derivatives, and pyrazine carboxylates. These compounds are synthesized using methods like regiospecific annulation and reactions with electron-rich amino heterocycles or diazoketoesters (Volochnyuk et al., 2003), (Honey et al., 2012), (Lefebvre et al., 2003), (Zaragoza & Gantenbein, 2017).
Application in Organic Synthesis The versatility of this compound extends to its role in organic synthesis. It is used in the synthesis of dihydropyran derivatives, tetrahydropyridine derivatives, and other complex molecules through various organic reactions, showcasing its adaptability in different chemical environments (Li et al., 2006), (Li et al., 2014).
Bioreduction Studies In bioreduction studies, this compound has been used with Kluyveromyces marxianus, a yeast, demonstrating its potential in biotechnological applications. This showcases its role in the field of biocatalysis and its utility in producing specific enantiomeric forms of molecules (Oliveira et al., 2013).
Chemoselectivity in Reactions This acid is significant in understanding chemoselectivity, particularly in reactions with anilines. Studies focus on the synthesis of quinolinones through selective reactions, offering insights into controlling product formation in organic synthesis (Berbasov & Soloshonok, 2003), (Marull et al., 2004).
Enantioselective Synthesis The compound is utilized in enantioselective synthesis, such as in the creation of α-trifluoromethyldihydropyrans. This highlights its importance in the field of chiral chemistry and the development of enantioselective catalysts (Li et al., 2011).
Asymmetric Synthesis Asymmetric synthesis of amino acids, specifically 3-amino-4,4,4-trifluorobutanoic acid, also employs this compound. This is crucial for the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals (Soloshonok et al., 2006).
Safety and Hazards
Safety data sheets suggest avoiding breathing in mist, gas, or vapours of 4,4,4-Trifluoro-3-oxobutanoic acid. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .
Properties
IUPAC Name |
4,4,4-trifluoro-3-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O3/c5-4(6,7)2(8)1-3(9)10/h1H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQBKSIZAXKCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517461 | |
Record name | 4,4,4-Trifluoro-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-36-2 | |
Record name | 4,4,4-Trifluoro-3-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trifluoro-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.